N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide
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Overview
Description
N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanomethyl group, an indanyl group, and an anilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide sources under basic conditions.
Attachment of the indanyl group: This step may involve the use of indanone derivatives and appropriate coupling reagents.
Formation of the anilino group: This can be done by reacting aniline derivatives with the intermediate compounds formed in the previous steps.
Final acetamide formation: The final step involves the formation of the acetamide bond, typically through amidation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide analogs: Compounds with similar structures but different substituents.
Indanyl derivatives: Compounds containing the indanyl group, which may have similar chemical properties.
Anilinoacetamides: Compounds with the anilinoacetamide backbone, which may exhibit similar reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-10-11-21-19(23)14-22(17-8-2-1-3-9-17)18-12-15-6-4-5-7-16(15)13-18/h1-9,18H,11-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDHXICJQCTDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N(CC(=O)NCC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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